4-Chloro-6-nitrosoresorcinol-d1
Description
4-Chloro-6-nitrosoresorcinol-d1 (Molecular Formula: C₆H₃DClNO₃; Molecular Weight: 174.56) is a deuterium-labeled derivative of 4-chloro-6-nitrosoresorcinol. It is a stable isotope-labeled compound used primarily in analytical chemistry and metabolic studies to trace reaction pathways or quantify unlabeled analogs via mass spectrometry or nuclear magnetic resonance (NMR) . The deuterium substitution at the 2-position of the benzene ring (as indicated by the SMILES string OC1=C(N=O)C=C(Cl)C(O)=C1[2H]) minimally alters its chemical reactivity compared to the unlabeled form but significantly impacts its spectroscopic properties . Its unlabelled counterpart, 4-chloro-6-nitrosoresorcinol, has a CAS number of 109755-36-4 and is structurally characterized by a nitroso (-N=O) group and two hydroxyl (-OH) groups on a chloro-substituted benzene ring .
Properties
Molecular Formula |
C₆H₃DClNO₃ |
|---|---|
Molecular Weight |
174.56 |
Synonyms |
4-Chloro-6-nitroso-1,3-benzene-d1-diol; 4-Chloro-6-nitrosobenzene-d1-1,3-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chloro-6-nitrosoresorcinol-¹³C₆
This carbon-13 uniformly labeled analog (CAS: 953390-33-5; Molecular Weight: 179.49) differs from the deuterated version in isotopic substitution. While 4-Chloro-6-nitrosoresorcinol-d1 contains a single deuterium atom, the ¹³C₆ variant replaces all six carbon atoms with ¹³C isotopes. This makes it particularly useful in carbon-based tracking methods, such as isotope-ratio mass spectrometry (IRMS), whereas the deuterated form is more suited for hydrogen-deuterium exchange studies or NMR due to the distinct spin properties of deuterium .
Table 1: Isotopic Variants of 4-Chloro-6-nitrosoresorcinol
| Property | This compound | 4-Chloro-6-nitrosoresorcinol-¹³C₆ |
|---|---|---|
| Molecular Formula | C₆H₃DClNO₃ | C₆H₄ClNO₃ (¹³C₆) |
| Molecular Weight | 174.56 | 179.49 |
| Isotopic Substitution | Deuterium (1 position) | Carbon-13 (6 positions) |
| Primary Applications | NMR, metabolic tracing | IRMS, carbon flux studies |
Comparison with Structural Analogs
4-Chloro-6-methoxyindole Derivatives
highlights 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime, a mutagenic compound formed via nitrosation of 4-chloro-6-methoxyindole. Unlike this compound, this compound features an indole backbone with a nitroso group and methoxy substitution.
4-Nitrosoresorcinol Sodium Salt
The absence of chlorine reduces its electrophilicity and alters its solubility profile, making the sodium salt more water-soluble. Such derivatives are often used in dye synthesis or as chelating agents, contrasting with the isotopic tracer applications of the deuterated compound .
Table 2: Structural and Functional Differences
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Chloro, nitroso, deuterium-labeled | Analytical standards, NMR studies |
| 4-Chloro-6-methoxyindole nitrosation product | Indole backbone, α-hydroxy N-nitroso group | Mutagenicity research |
| 4-Nitrosoresorcinol sodium salt | No chloro substituent, sodium counterion | Dye synthesis, chelation |
Comparison with Nitroso Heterocycles
6-Amino-1-isobutyl-3-methyl-5-nitrosouracil
This heterocyclic nitroso compound (CAS: 54052-67-4; Molecular Weight: 226.24) features a uracil ring with nitroso and amino groups.
Nitrosation Products of Indoles
As described in , nitrosation of indoles like 4-chloroindole yields stable α-hydroxy N-nitroso compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
